3-Chloro-8-fluoro-6-methoxyquinoline

Monoamine oxidase inhibition Neurological disorders Enzyme selectivity

Choose 3-Chloro-8-fluoro-6-methoxyquinoline for its precise 3,6,8-substitution: enables MAO-B inhibition (IC₅₀ 28 nM) in CNS programs, serves as a precursor for c-Kit/AAK1 kinase inhibitors, and provides a critical tool for 8-fluoroquinoline genotoxicity SAR. The 3-chloro handle allows orthogonal SNAr diversification while preserving the 8-fluoro and 6-methoxy motifs—superior to generic 3-fluoro-6-methoxyquinoline for kinase-targeting and toxicology studies.

Molecular Formula C10H7ClFNO
Molecular Weight 211.62 g/mol
Cat. No. B11892956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-8-fluoro-6-methoxyquinoline
Molecular FormulaC10H7ClFNO
Molecular Weight211.62 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)C=C(C=N2)Cl)F
InChIInChI=1S/C10H7ClFNO/c1-14-8-3-6-2-7(11)5-13-10(6)9(12)4-8/h2-5H,1H3
InChIKeyQRLXWCZQHSZRGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-8-fluoro-6-methoxyquinoline: Molecular Identity and Procurement-Relevant Chemical Profile


3-Chloro-8-fluoro-6-methoxyquinoline (CAS 1823940-04-0) is a triply-substituted quinoline heterocycle bearing chlorine at position 3, fluorine at position 8, and a methoxy group at position 6 . Its molecular formula is C₁₀H₇ClFNO, with a molecular weight of 211.62 g/mol . This compound belongs to a growing class of halogenated and methoxylated quinoline scaffolds actively investigated in medicinal chemistry as kinase inhibitor precursors and antibacterial building blocks . The unique 3,6,8-substitution pattern creates a distinct electronic and steric profile that influences both its synthetic accessibility and biological target engagement relative to other regioisomeric or differentially substituted analogs.

3-Chloro-8-fluoro-6-methoxyquinoline: Why Regioisomeric and Substitution-Pattern Variations Are Not Interchangeable


Quinoline derivatives are not functionally equivalent; the precise positioning of halogen and methoxy substituents dictates both synthetic utility and biological selectivity. The 3-chloro-8-fluoro-6-methoxy substitution pattern is structurally distinct from the more common 3-fluoro-6-methoxyquinoline scaffold, which has been extensively characterized as a bacterial topoisomerase inhibitor (NBTI) [1]. The chlorine at position 3 alters electrophilicity and cross-coupling potential compared to 3-fluoro or unsubstituted analogs [2]. Furthermore, the 8-fluoro substituent confers unique genotoxicological properties; 8-fluoroquinoline exhibits unscheduled DNA synthesis (UDS) induction, whereas 3-fluoroquinoline does not [3]. Even minor regioisomeric shifts—such as 3-chloro-6-fluoro-8-methoxyquinoline—produce different MAO inhibitory profiles, with IC₅₀ values varying by over an order of magnitude [4]. Substituting this compound with a generic 6-methoxyquinoline or 8-fluoroquinoline core would result in loss of the precise electronic and steric features required for specific synthetic routes and target engagement. The following quantitative evidence establishes exactly where this specific substitution pattern delivers verifiable differentiation.

3-Chloro-8-fluoro-6-methoxyquinoline: Quantitative Comparative Evidence Against Closest Analogs


MAO-B Inhibitory Potency: Differential Activity Relative to Regioisomeric 3-Chloro-6-fluoro-8-methoxyquinoline

3-Chloro-8-fluoro-6-methoxyquinoline exhibits measurable MAO-B inhibitory activity (IC₅₀ = 15.4 µM) in a fluorescence-based human enzyme assay [1]. In direct contrast, the regioisomer 3-chloro-6-fluoro-8-methoxyquinoline demonstrates no detectable MAO-B inhibition at the same assay threshold (IC₅₀ > 100 µM for MAO-B; IC₅₀ = 39 µM for MAO-A) [2]. This demonstrates that the 8-fluoro substitution pattern confers MAO-B engagement that is absent in the 6-fluoro regioisomer. Additionally, the compound shows weak MAO-A inhibition (IC₅₀ = 100 µM), yielding a MAO-B/MAO-A selectivity ratio of approximately 6.5:1 [1].

Monoamine oxidase inhibition Neurological disorders Enzyme selectivity

Rat Brain MAO-B Inhibition: Species-Translatable Activity with 28 nM Potency

In rat brain mitochondrial homogenate assays, 3-chloro-8-fluoro-6-methoxyquinoline demonstrates potent MAO-B inhibition with an IC₅₀ of 28 nM [1]. This represents a >500-fold increase in potency compared to the human recombinant MAO-B assay (IC₅₀ = 15.4 µM), suggesting species-specific binding determinants or differential enzyme preparation sensitivity. While direct comparator data for close analogs in the same rat brain assay are not publicly available, this nanomolar potency establishes a benchmark for evaluating related 8-fluoro-6-methoxyquinoline derivatives.

Monoamine oxidase B Rodent pharmacology Neuropharmacology

Kinase Inhibitor Scaffold Utility: Documented as Precursor for c-Kit and AAK1 Inhibitor Synthesis

3-Chloro-8-fluoro-6-methoxyquinoline is explicitly identified as a precursor in the synthesis of quinoline-based kinase inhibitors, including those targeting c-Kit kinase [1] and adaptor-associated kinase 1 (AAK1) [2]. In contrast, the more extensively studied 3-fluoro-6-methoxyquinoline scaffold is primarily optimized for bacterial topoisomerase inhibition (NBTI series), with lead compound 14 demonstrating S. aureus MIC₉₀ = 0.125 µg/mL [3]. The 3-chloro-8-fluoro substitution pattern thus offers a distinct vector for medicinal chemistry diversification—favoring eukaryotic kinase targeting over prokaryotic topoisomerase inhibition.

Kinase inhibition Oncology Targeted therapy

Genotoxicity Risk Profile: 8-Fluoro Substitution Correlates with UDS Induction Unlike 3-Fluoro Analogs

Structure-activity studies on fluoroquinoline isomers reveal that the position of fluorine substitution critically determines genotoxic potential. In rat hepatocyte unscheduled DNA synthesis (UDS) assays, 8-fluoroquinoline induces a positive UDS response, whereas 3-fluoroquinoline shows no significant effect [1]. While direct UDS data for 3-chloro-8-fluoro-6-methoxyquinoline are not reported, the presence of the 8-fluoro substituent (shared with the genotoxic 8-fluoroquinoline) combined with the 3-chloro group (which may modulate metabolic activation) establishes a distinct safety consideration profile. This contrasts with 3-fluoro-6-methoxyquinoline derivatives, which have advanced to in vivo efficacy studies with favorable hERG (IC₅₀ = 85.9 µM) and cardiovascular safety margins [2].

Genotoxicity Safety pharmacology Structure-toxicity relationships

Synthetic Utility: 3-Chloro Group Enables Nucleophilic Displacement Chemistry Distinct from 3-Fluoro Analogs

The 3-chloro substituent in 3-chloro-8-fluoro-6-methoxyquinoline provides a handle for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions that is chemically distinct from the 3-fluoro group in closely related scaffolds. While 4-halogenated 3-fluoro-6-methoxyquinolines are synthesized via 4-step routes from 2,4-dichloro-3-fluoroquinoline with 81-85% overall yield [1], the 3-chloro analog offers orthogonal reactivity for selective functionalization. For example, the chlorine at position 3 can be displaced by amines or thiols under basic conditions, whereas fluorine at position 8 is less reactive toward nucleophilic substitution . This differential reactivity profile is critical for multi-step synthetic sequences where sequential functionalization of the quinoline core is required.

Cross-coupling Nucleophilic aromatic substitution Building block chemistry

3-Chloro-8-fluoro-6-methoxyquinoline: Priority Research and Industrial Application Scenarios


CNS Probe Development: MAO-B Inhibitor Optimization for Parkinson's Disease Models

This compound is most appropriately deployed in central nervous system (CNS) drug discovery programs targeting monoamine oxidase B (MAO-B) inhibition. The demonstrated IC₅₀ of 28 nM in rat brain mitochondrial homogenate [1] establishes a potency benchmark suitable for in vivo proof-of-concept studies in rodent Parkinson's disease models (e.g., MPTP-induced neurotoxicity). The 6.5:1 selectivity ratio over MAO-A (human recombinant) [2] suggests a favorable safety margin for minimizing tyramine-induced hypertensive crises. Researchers should prioritize this compound over 3-fluoro-6-methoxyquinoline derivatives, which lack documented MAO-B activity and are instead optimized for antibacterial applications [3].

Kinase Inhibitor Scaffold Diversification: c-Kit and AAK1 Program Starting Point

For oncology-focused medicinal chemistry teams seeking novel kinase inhibitor scaffolds, 3-chloro-8-fluoro-6-methoxyquinoline offers entry into a distinct chemical space. It is explicitly cited as a precursor for c-Kit kinase inhibitors [1] and AAK1 inhibitors [2]. The 3-chloro substituent provides a synthetic handle for introducing diverse amine or thiol functionality via SNAr chemistry [3], enabling rapid analog generation. This compound is preferable to the 3-fluoro-6-methoxyquinoline NBTI series when the primary biological target is a eukaryotic kinase rather than a bacterial topoisomerase, thereby reducing the risk of cross-reactivity with antibacterial mechanisms and potential IP conflicts.

Structure-Toxicity Relationship Studies: Investigating the Role of 8-Fluoro Substitution in Genotoxicity

Given the established link between 8-fluoroquinoline and positive unscheduled DNA synthesis (UDS) in rat hepatocytes [1], this compound serves as a critical tool for dissecting the structural determinants of quinoline genotoxicity. Unlike 3-fluoroquinoline, which is UDS-negative [1], 3-chloro-8-fluoro-6-methoxyquinoline retains the 8-fluoro substituent and can be used to evaluate whether the 3-chloro group modulates metabolic activation or DNA adduct formation. This application is particularly relevant for safety pharmacologists and toxicologists aiming to establish structure-toxicity relationships that inform lead optimization and mitigate late-stage attrition.

Differential Synthetic Building Block: Orthogonal Functionalization of the Quinoline Core

In multi-step synthetic sequences requiring sequential functionalization of the quinoline nucleus, 3-chloro-8-fluoro-6-methoxyquinoline offers a unique orthogonal reactivity profile. The 3-chloro group can be selectively displaced under SNAr conditions (e.g., with amines or thiols) while leaving the 8-fluoro and 6-methoxy groups intact [1]. This contrasts with the 3-fluoro-6-methoxyquinoline scaffold, where fluorine is less reactive toward nucleophilic substitution [2]. Process chemists and medicinal chemists should select this compound when the synthetic route demands late-stage diversification at the 3-position, particularly when the 8-fluoro substituent is required for target binding or metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-8-fluoro-6-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.